
Cefatrizine-d4
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Overview
Description
Cefatrizine-d4 is a deuterated form of cefatrizine, a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity. It is designed to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis.
Preparation Methods
The preparation of cefatrizine-d4 involves several synthetic routes and reaction conditions. One common method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process involves silylation protection with N, O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize cefatrizine propylene glycolate . This method is characterized by simplicity in operation, high yield, low cost, and good product quality, making it suitable for industrial mass production.
Chemical Reactions Analysis
Cefatrizine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Introduction to Cefatrizine-d4
This compound is a deuterated derivative of cefatrizine, an orally administered cephalosporin antibiotic. This compound is primarily utilized in research settings to study its pharmacokinetics, metabolism, and efficacy against various bacterial infections. The incorporation of deuterium allows for more precise tracking and analysis in biological systems, enhancing our understanding of its behavior in clinical applications.
Antimicrobial Efficacy
Cefatrizine has demonstrated significant antimicrobial activity against a variety of gram-positive and gram-negative bacteria. Research indicates that it effectively inhibits most strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella at minimal inhibitory concentrations below 12.5 μg/ml. Notably, cefatrizine is not hydrolyzed by many beta-lactamases, making it a valuable option against resistant strains .
Pharmacokinetic Studies
The deuterated form, this compound, is particularly useful in pharmacokinetic studies due to its distinct isotopic labeling. This allows researchers to differentiate between the drug and its metabolites in complex biological matrices. Studies have employed liquid chromatography coupled with mass spectrometry (LC-MS) to quantify this compound levels in plasma, providing insights into its absorption, distribution, metabolism, and excretion profiles .
Therapeutic Drug Monitoring (TDM)
This compound is also utilized in therapeutic drug monitoring to optimize dosing regimens based on individual patient responses. By quantifying drug levels in patients undergoing treatment, clinicians can adjust dosages to maximize efficacy while minimizing toxicity. This approach has been validated through various studies demonstrating the correlation between drug concentrations and clinical outcomes .
Environmental Monitoring
Recent studies have explored the environmental impact of antibiotics, including this compound. Monitoring antibiotic contamination levels in pharmacies and healthcare settings has become crucial for assessing the environmental risks associated with pharmaceutical waste. This compound serves as a marker for tracking contamination levels due to its stability and detectability in environmental samples .
Case Study 1: Efficacy Against Resistant Strains
A multicenter study compared the efficacy of cefatrizine against resistant bacterial strains in clinical isolates. The results indicated that cefatrizine maintained effectiveness against strains resistant to other cephalosporins, supporting its use as a treatment option in complicated infections .
Case Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving patients with varying degrees of renal function, researchers used this compound to assess how renal impairment affects drug clearance and overall exposure. The findings highlighted the need for dose adjustments in patients with compromised renal function to avoid toxicity while ensuring therapeutic effectiveness .
Case Study 3: Environmental Impact Assessment
The MEWIP project assessed the contamination levels of antineoplastic drugs, including this compound, in pharmacy environments. This study demonstrated that regular monitoring could effectively control contamination levels and mitigate risks associated with pharmaceutical waste disposal .
Mechanism of Action
Cefatrizine-d4 exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets involved are the penicillin-binding proteins, which play a crucial role in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Comparison with Similar Compounds
Cefatrizine-d4 is compared with other similar compounds, such as:
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.
Cefprozil: A second-generation cephalosporin with enhanced activity against certain gram-positive and gram-negative bacteria
This compound is unique due to its deuterated form, which can provide insights into the metabolic pathways and stability of cephalosporin antibiotics.
Biological Activity
Cefatrizine-d4 is a deuterated derivative of cefatrizine, a cephalosporin antibiotic. This compound is primarily utilized in the treatment of bacterial infections, particularly those caused by gram-positive and some gram-negative organisms. The biological activity of this compound has been evaluated through various studies that assess its efficacy, mechanism of action, and resistance patterns.
1. Overview of this compound
Cefatrizine is known for its broad-spectrum antibacterial activity, particularly against gram-positive cocci. The deuterated form, this compound, is used in pharmacokinetic studies to trace the drug's metabolism and distribution in biological systems.
2. Antimicrobial Activity
Cefatrizine exhibits significant antimicrobial activity against a variety of pathogens. The following table summarizes its effectiveness based on minimal inhibitory concentrations (MICs):
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | < 1 | Excellent |
Streptococcus pneumoniae | < 1 | Excellent |
Escherichia coli | < 12.5 | Moderate |
Klebsiella pneumoniae | < 12.5 | Moderate |
Enterobacter spp. | > 12.5 | Limited |
Salmonella spp. | < 12.5 | Moderate |
Cefatrizine has demonstrated excellent activity against most clinically relevant gram-positive cocci, inhibiting all except enterococci at MICs below 1 μg/ml . Its effectiveness against gram-negative bacteria such as E. coli and Klebsiella pneumoniae is notable but less potent compared to its action on gram-positive organisms.
Cefatrizine functions by inhibiting bacterial cell wall synthesis, a characteristic mechanism shared by β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process necessary for cell wall integrity.
4. Resistance Patterns
Despite its broad-spectrum activity, resistance to cefatrizine can occur due to the production of β-lactamases by certain bacteria, particularly Enterobacteriaceae. Studies indicate that while cefatrizine is not hydrolyzed by many β-lactamases, it remains ineffective against some strains of Enterobacter and Serratia .
5. Case Studies
Case Study 1: Efficacy in Clinical Isolates
In a clinical study involving 400 isolates, cefatrizine was tested against various pathogens. The results indicated a high efficacy rate against methicillin-susceptible strains of Staphylococcus aureus, with rapid clearance observed in patients treated with cefatrizine for skin and soft tissue infections .
Case Study 2: Comparison with Other Cephalosporins
A comparative study demonstrated that cefatrizine had superior activity over cephalothin and cephalexin against E. coli and other pathogens, suggesting its potential as a preferred treatment option in certain infections .
6. Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using deuterium labeling to trace its absorption and metabolism. Results indicate that this compound exhibits saturable absorption kinetics, which may be attributed to carrier-mediated transport mechanisms in the gastrointestinal tract .
Properties
Molecular Formula |
C18H18N6O5S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1/i1D,2D,3D,4D |
InChI Key |
UOCJDOLVGGIYIQ-FOCCXOSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NNN=C4)C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Origin of Product |
United States |
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